molecular formula C15H24N2O5S B2410831 N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide CAS No. 899967-61-4

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide

Cat. No.: B2410831
CAS No.: 899967-61-4
M. Wt: 344.43
InChI Key: RKUZPRDYPRZFNT-UHFFFAOYSA-N
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Description

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethoxypropylsulfamoyl group and a methoxybenzamide moiety. Its molecular formula is C14H22N2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with ethoxypropylamine to form an intermediate, which is then reacted with sulfamoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, is crucial for efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-indolyl)ethyl]succinamic acid
  • N-[2-(1-naphthyl)ethyl]succinamic acid

Uniqueness

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-3-22-11-4-9-17-23(19,20)12-10-16-15(18)13-5-7-14(21-2)8-6-13/h5-8,17H,3-4,9-12H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUZPRDYPRZFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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